Irbesartan N-Trityl Impurity

Regioisomerism X-ray crystallography Structural elucidation

Irbesartan N-Trityl Impurity (CAS 886999‑35‑5), chemically designated as 2‑Butyl‑3‑[[4‑[2‑(2‑trityl‑tetrazol‑5‑yl)phenyl]phenyl]methyl]‑1,3‑diazaspiro[4.4]non‑1‑en‑4‑one, is a process‑specific, N2‑trityl‑protected derivative of the angiotensin II receptor blocker (ARB) irbesartan. It arises as a late‑stage synthetic intermediate when incomplete detritylation leaves the triphenylmethyl (trityl) protecting group attached at the N‑2 position of the tetrazole ring.

Molecular Formula C44H42N6O
Molecular Weight 670.86
CAS No. 886999-35-5
Cat. No. B602015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrbesartan N-Trityl Impurity
CAS886999-35-5
Synonyms2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; 
Molecular FormulaC44H42N6O
Molecular Weight670.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Irbesartan N-Trityl Impurity (CAS 886999-35-5): N2‑Trityl Reference Standard for API Impurity Profiling


Irbesartan N-Trityl Impurity (CAS 886999‑35‑5), chemically designated as 2‑Butyl‑3‑[[4‑[2‑(2‑trityl‑tetrazol‑5‑yl)phenyl]phenyl]methyl]‑1,3‑diazaspiro[4.4]non‑1‑en‑4‑one, is a process‑specific, N2‑trityl‑protected derivative of the angiotensin II receptor blocker (ARB) irbesartan [1]. It arises as a late‑stage synthetic intermediate when incomplete detritylation leaves the triphenylmethyl (trityl) protecting group attached at the N‑2 position of the tetrazole ring [2]. With a molecular formula of C₄₄H₄₂N₆O and a molecular weight of 670.86 g/mol, this impurity is offered as a fully characterized reference standard (typical purity ≥95–97%) for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions and commercial API production [3][4].

Why Irbesartan N-Trityl Impurity (886999-35-5) Cannot Be Substituted with Other Irbesartan Impurity Reference Standards


Irbesartan impurity reference standards are not interchangeable because each impurity possesses a distinct structural origin, chromatographic behaviour, and regulatory significance. The N‑Trityl impurity (CAS 886999‑35‑5) is a process‑specific, protected intermediate that co‑elutes in a defined region of the HPLC profile and requires a unique relative response factor for accurate quantification [1]. Substituting it with Irbesartan EP Impurity A (CAS 748812‑53‑5, a dimeric degradation product) or the N1‑Trityl regioisomer (CAS 138402‑10‑5) leads to misidentification of the impurity profile because these compounds differ in molecular connectivity, UV absorption characteristics, and mass spectrometric fragmentation patterns [2]. Furthermore, single‑crystal X‑ray diffraction studies have definitively shown that the trityl substituent in sartan intermediates resides at the N‑2 position of the tetrazole ring, not N‑1 as historically misassigned [2]. Using the incorrect regioisomer as a reference standard therefore propagates structural misassignment throughout the analytical workflow, compromising ANDA regulatory submissions that demand impurity identity confirmation at or above the ICH Q3A identification threshold of 0.10% [3].

Quantitative Differentiation Evidence for Irbesartan N-Trityl Impurity (886999-35-5) Versus Closest Analogs


N2‑Trityl Regioisomer Identity Confirmed by Single‑Crystal X‑Ray Diffraction Versus Historically Misassigned N1‑Trityl Isomer

The trityl substituent in CAS 886999‑35‑5 is unambiguously attached at the N‑2 position of the tetrazole ring, confirmed by single‑crystal X‑ray diffraction (SCXRD) of the homologous N‑tritylolmesartan intermediates [1]. This finding corrects the historical literature that widely reported the trityl group at the N‑1 nitrogen. The N1‑Trityl regioisomer (CAS 138402‑10‑5) represents the alternative connectivity and yields distinct ¹H and ¹³C NMR chemical shift patterns, as demonstrated by full spectral assignment in the sartan series [1].

Regioisomerism X-ray crystallography Structural elucidation

HPLC‑MS Differentiation of the N2‑Trityl Impurity from the N1‑Trityl Regioisomer in Irbesartan API

In the irbesartan synthetic route employing N‑trityl intermediates, two principal process impurities are detected by HPLC‑MS as isomeric N‑1 and N‑2 trityl‑protected species [1]. The target compound CAS 886999‑35‑5 corresponds to the N2‑trityl isomer, which exhibits a distinct retention time and mass spectrum relative to the N1‑trityl isomer (CAS 138402‑10‑5). The relative ratio of these regioisomers in the crude reaction mixture is approximately 53:35 (N1:N2) as quantified by HPLC area percent [1].

HPLC-MS Impurity profiling Regioisomer separation

Typical N‑Trityl Impurity Levels in Irbesartan API Challenge the ICH Q3A 0.10% Identification Threshold

HPLC analysis of commercial irbesartan API batches reveals that N‑trityl impurity levels typically range from 0.03% to 0.18% . This range straddles the ICH Q3A identification threshold of 0.10% for a drug substance with a maximum daily dose of ≤2 g/day, meaning that some production lots require definitive identification and quantification of this specific impurity [1]. In contrast, the structurally simpler Irbesartan Trityl Methyl Ether impurity (CAS 596‑31‑6, MW 274.36) is a common sartan‑class by‑product that does not carry the intact irbesartan scaffold and is chromatographically resolved at a different retention window [2].

ICH Q3A Impurity threshold API quality control

Distinction Between Process Impurity (N‑Trityl) and Degradation Impurity (EP Impurity A) Based on Formation Pathway

Irbesartan N‑Trityl Impurity (CAS 886999‑35‑5) is exclusively a process‑related impurity originating from incomplete deprotection of the trityl intermediate during API synthesis [1]. This differentiates it fundamentally from Irbesartan EP Impurity A (CAS 748812‑53‑5, C₂₅H₃₀N₆O₂, MW 446.55), which is a dimeric degradation product formed under accelerated storage conditions and monitored in stability‑indicating methods . A validated stability‑indicating RP‑HPLC method has demonstrated baseline resolution of process impurities (Impurity‑1 through Impurity‑4) from degradation products with specificity for each class [2].

Process impurity Degradation impurity Stability-indicating method

Molecular Weight and Purity Differentiation: N2‑Trityl Impurity Versus Hydroxy N2‑Trityl and Bromo N2‑Trityl Analogs

The N2‑Trityl impurity (CAS 886999‑35‑5, MW 670.86) is the fully protected parent compound in the N2‑trityl impurity series, distinguished from its hydroxylated analog (Irbesartan Hydroxy N2‑Trityl Impurity, CAS 154709‑18‑9, MW 686.84) by the absence of a hydroxymethyl substituent on the biphenyl moiety, and from the brominated analog (Irbesartan Bromo N2‑Trityl Impurity, CAS 133051‑88‑4, MW 557.48) by the absence of a bromine atom replacing the irbesartan spirocyclic core [1]. Commercially, CAS 886999‑35‑5 is supplied with a standard purity specification of ≥97% (HPLC) with batch‑specific certificates of analysis including NMR, HPLC, and GC data [2].

Molecular weight Purity specification Reference standard characterization

Regulatory Traceability: N‑Trityl Impurity as a Pharmacopoeial Reference Standard Complement for ANDA Submissions

CAS 886999‑35‑5 is supplied as a fully characterized reference standard with traceability against USP and EP pharmacopoeial standards, a feature not uniformly available for all irbesartan impurity analogs . While Irbesartan EP Impurity A (CAS 748812‑53‑5) is an official pharmacopoeial reference standard listed in the European Pharmacopoeia monograph, the N‑Trityl impurity is not a pharmacopoeial listed impurity but is required as a secondary reference standard for comprehensive impurity profiling when the synthetic route employs N‑trityl intermediates . The Mikromol™ brand of this impurity is produced under ISO 17034 accreditation, providing certified reference material traceability .

Pharmacopoeial traceability ANDA USP/EP compliance

High‑Value Application Scenarios for Irbesartan N‑Trityl Impurity Reference Standard (CAS 886999-35-5)


ANDA Impurity Profile Characterization for Irbesartan API Manufactured via N‑Trityl Synthetic Route

When the irbesartan synthetic pathway employs 5‑(4'‑(bromomethyl)biphenyl‑2‑yl)‑1‑trityl‑1H‑tetrazole (BBTT) as a key intermediate, incomplete detritylation generates residual N2‑Trityl impurity at levels of 0.03%–0.18% in the final API [1]. ANDA applicants must use CAS 886999‑35‑5 as the reference standard to identify and quantify this specific process impurity in the impurity profile section of the regulatory submission, particularly when batch levels exceed the ICH Q3A identification threshold of 0.10% [2]. The validated stability‑indicating HPLC method must demonstrate resolution of the N‑Trityl impurity from both the API peak and degradation products such as EP Impurity A [3].

Analytical Method Development and Validation (AMV) for Regioisomer‑Specific HPLC Separation

Because the N‑alkylation of irbesartan with BBTT produces both N1‑Trityl (CAS 138402‑10‑5, ~53 area%) and N2‑Trityl (CAS 886999‑35‑5, ~35 area%) regioisomers in the crude reaction mixture, HPLC method development requires both reference standards to verify chromatographic resolution and relative retention times [1]. The validated method must achieve baseline separation of these two regioisomers, and the N2‑Trityl reference standard is essential for establishing the system suitability criterion for resolution between the two isomeric impurity peaks [2].

Quality Control Batch Release Testing for Irbesartan Drug Substance

QC laboratories performing batch release testing of irbesartan API must quantify the N‑Trityl impurity using a calibrated reference standard with documented purity (≥97% by HPLC) and traceability to USP/EP pharmacopoeial standards [1]. The impurity acceptance criterion in the drug substance specification is typically set at NMT 0.10% in alignment with the ICH Q3A identification threshold, and accurate quantitation depends on the use of the correct N2‑Trityl reference standard rather than the N1‑Trityl regioisomer or structurally unrelated pharmacopoeial impurities [2][3].

Process Development and Optimization of Detritylation Conditions

During irbesartan process development, the N‑Trityl impurity level serves as a critical process parameter for optimizing the detritylation step (e.g., acid hydrolysis or methanolysis) [1]. Spiking studies with the N2‑Trityl reference standard (CAS 886999‑35‑5) into irbesartan API at known concentrations (e.g., 0.05%, 0.10%, and 0.15% w/w) enable accurate determination of the relative response factor (RRF) for this impurity, which is essential for correcting area‑percent data to true weight‑percent impurity levels [2].

Quote Request

Request a Quote for Irbesartan N-Trityl Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.